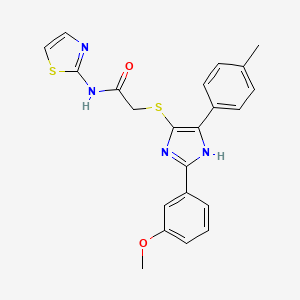

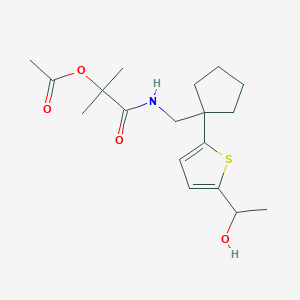

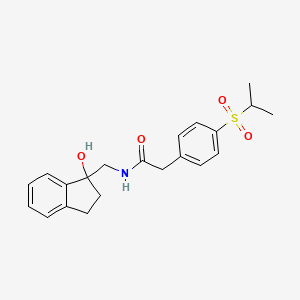

2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, characterization, and biological properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves linear synthesis techniques and the modification of existing functional groups. For instance, the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside derivatives involves the replacement of the amide-carbonyl oxygen with sulfur and subsequent O-deacetylation . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives includes the use of LCMS, IR, 1H and 13C spectroscopies for characterization . These methods could potentially be applied to the synthesis and analysis of the compound of interest.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques. In the case of the novel 2-chloro N-aryl substituted acetamide derivatives, LCMS, IR, 1H and 13C spectroscopies were employed to determine the structure . These techniques would likely be useful in analyzing the molecular structure of "this compound" as well.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can lead to the formation of various biologically active compounds. For example, the reaction with phosphorus pentasulfide in pyridine led to the formation of thiazolines in addition to the intended thioacetamido derivatives . Understanding the reactivity of the thioacetamide group and the imidazole ring in the compound of interest would be crucial for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as methoxy or nitro groups, can significantly affect these properties. The novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides synthesized in one study exhibited good antioxidant and anti-inflammatory activities, suggesting that the thiazol-2-yl and 1,3-thiazolidin-5-yl groups in the compound may confer similar properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Synthesis of derivatives of this compound has been studied for their potential as anticancer agents. For instance, derivatives have shown selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).

Certain derivatives have demonstrated reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Antimicrobial and Antiviral Activities

Synthesized derivatives have shown significant antibacterial activity, indicating potential applications in combating bacterial infections (Ramalingam et al., 2019).

Some derivatives have exhibited potent anti-microbial activity against a range of bacteria and fungi, and also possess good antioxidant activity (Naraboli & Biradar, 2017).

A study reported the antiviral activities of derivatives against a broad panel of viruses, showing potential for development as antiviral agents (Havrylyuk et al., 2013).

Other Applications

These derivatives have been explored for their inhibitory activities on cyclooxygenase (COX) enzymes, suggesting potential applications in inflammatory diseases (Ertas et al., 2022).

There's also research into the use of these derivatives as PET tracers for imaging, indicating potential applications in diagnostic imaging (Gao et al., 2016).

Some compounds have shown promise as β-secretase (BACE-1) inhibitors, which could be relevant for neurodegenerative diseases like Alzheimer's (Yan et al., 2017).

Eigenschaften

IUPAC Name |

2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-14-6-8-15(9-7-14)19-21(30-13-18(27)24-22-23-10-11-29-22)26-20(25-19)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKZSVPEVWVPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)

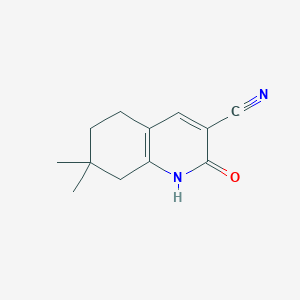

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

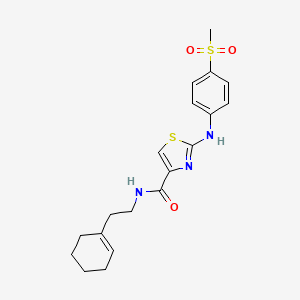

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

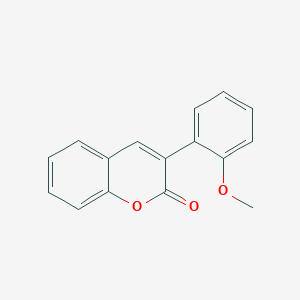

![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)

![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)